Unraveling the Molecular Tactics of 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP): A Technical Guide to its Mechanism of Action as a cPLA2 Inhibitor
Unraveling the Molecular Tactics of 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP): A Technical Guide to its Mechanism of Action as a cPLA2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting Inflammatory Cascades
Inflammatory processes, while essential for host defense, can become dysregulated and drive the pathogenesis of numerous chronic diseases, including arthritis, asthma, and neurodegenerative disorders.[1][2] A pivotal enzyme in the initiation and propagation of the inflammatory cascade is cytosolic phospholipase A2 (cPLA2).[1][3] This enzyme's primary role is to hydrolyze membrane phospholipids to release arachidonic acid (AA), the precursor to a vast family of pro-inflammatory lipid mediators known as eicosanoids (prostaglandins and leukotrienes).[4][5] Consequently, the targeted inhibition of cPLA2 presents a compelling therapeutic strategy for a wide range of inflammatory conditions.[1][6]
3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP) is a synthetic ketone characterized by a trifluoromethyl group, which confers unique chemical properties, and an octylthio moiety that provides lipophilicity, potentially enhancing membrane permeability.[7] This technical guide delves into the core mechanism of action of OTFP, postulating its role as a potent cPLA2 inhibitor. By drawing parallels with structurally similar and well-characterized inhibitors, we will elucidate its molecular interactions, downstream signaling consequences, and provide detailed experimental protocols for its investigation.
Physicochemical Properties of 3-Octylthio-1,1,1-trifluoro-2-propanone
A thorough understanding of the physicochemical properties of OTFP is fundamental to its application in research and drug development. These properties influence its solubility, stability, and interaction with biological systems.
| Property | Value | Reference |
| Molecular Formula | C11H19F3OS | [7][8] |
| Molecular Weight | 256.33 g/mol | [7][8] |
| Boiling Point | 262.8°C at 760 mmHg | [7] |
| Density | 1.078 g/cm³ | [7] |
| Flash Point | 112.7°C | [7] |
| Refractive Index | 1.43 | [7] |
| Vapor Pressure | 0.0107 mmHg at 25°C | [7] |
| CAS Number | 89820-00-8 | [7][8] |
The Core Mechanism: Inhibition of Cytosolic Phospholipase A2 (cPLA2)
The primary mechanism of action of OTFP is proposed to be the potent and selective inhibition of cytosolic phospholipase A2 (cPLA2). This assertion is based on the well-documented inhibitory activity of trifluoromethyl ketones (TFMKs) against serine hydrolases, the class of enzymes to which cPLA2 belongs.[9][10] The electrophilic nature of the carbonyl carbon in the trifluoromethyl ketone moiety is central to this inhibitory action.[11]
A close structural analog of OTFP, arachidonyl trifluoromethyl ketone (ATK or AACOCF3), is a well-established, potent, and selective slow-binding inhibitor of cPLA2.[1][12][13] The mechanism of inhibition by ATK involves the trifluoromethyl ketone group acting as a transition-state analog. The electrophilic carbonyl carbon is attacked by the nucleophilic serine residue in the active site of cPLA2, forming a stable tetrahedral hemiketal intermediate.[9][10] This stable complex effectively sequesters the enzyme, preventing it from binding and hydrolyzing its natural phospholipid substrates. Given the shared trifluoromethyl ketone warhead, it is highly probable that OTFP inhibits cPLA2 through an identical mechanism.
Downstream Signaling Consequences of cPLA2 Inhibition
The inhibition of cPLA2 by OTFP has significant downstream effects on inflammatory signaling pathways. By blocking the release of arachidonic acid from membrane phospholipids, OTFP effectively curtails the production of a cascade of pro-inflammatory mediators.[4][5]
The arachidonic acid cascade is a central pathway in inflammation.[5] Once released by cPLA2, arachidonic acid is metabolized by two major enzymatic pathways:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes convert arachidonic acid into prostaglandins and thromboxanes, which are potent mediators of pain, fever, and inflammation.[5]
-
Lipoxygenases (LOX): These enzymes metabolize arachidonic acid to produce leukotrienes, which are involved in chemotaxis, bronchoconstriction, and increased vascular permeability.[5]
By inhibiting the initial step of this cascade—the release of arachidonic acid—OTFP can theoretically attenuate the entire spectrum of downstream inflammatory responses. This makes it a potentially powerful tool for studying and therapeutically targeting inflammatory diseases.
Experimental Protocols for Investigating OTFP's Mechanism of Action
To empirically validate the proposed mechanism of action of OTFP, a combination of in vitro and cell-based assays is recommended.
In Vitro Colorimetric cPLA2 Activity Assay
This assay provides a direct measure of OTFP's ability to inhibit the enzymatic activity of purified cPLA2. The principle involves a synthetic substrate, arachidonoyl thio-phosphatidylcholine (arachidonoyl thio-PC), which upon hydrolysis by cPLA2, releases a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product that can be quantified spectrophotometrically.[14][15]
Materials:
-
Purified cPLA2 enzyme
-
cPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)[16][17]
-
DTNB/EGTA solution[14]
-
3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm[15]
Procedure:
-
Prepare Reagents: Reconstitute and dilute all reagents according to the manufacturer's instructions. Prepare a stock solution of OTFP in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank (No Enzyme): Assay Buffer, Substrate.
-
Control (No Inhibitor): Assay Buffer, cPLA2 enzyme, Substrate.
-
Inhibitor Wells: Assay Buffer, cPLA2 enzyme, varying concentrations of OTFP, Substrate.
-
-
Pre-incubation: Pre-incubate the enzyme with OTFP for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the arachidonoyl thio-PC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 60 minutes).
-
Stop Reaction and Develop Color: Add the DTNB/EGTA solution to all wells to stop the reaction and allow the color to develop.
-
Measure Absorbance: Read the absorbance of each well at 405-414 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of inhibition for each OTFP concentration relative to the control (no inhibitor) and determine the IC₅₀ value.
Cell-Based Arachidonic Acid Release Assay
This assay assesses the ability of OTFP to inhibit cPLA2 activity within a cellular context, providing a more physiologically relevant measure of its efficacy.
Materials:
-
A suitable cell line (e.g., RAW 264.7 macrophages, CHO cells transfected with a relevant receptor)[18][19]
-
Cell culture medium and supplements
-
[³H]-Arachidonic Acid[20]
-
An inflammatory stimulus (e.g., lipopolysaccharide (LPS), a calcium ionophore like A23187, or a specific receptor agonist)[19]
-
3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Label the cells by incubating them with [³H]-Arachidonic Acid in the culture medium for 18-24 hours. This allows for the incorporation of the radiolabel into the cell membrane phospholipids.[20]
-
-
Wash and Pre-treatment:
-
Wash the cells thoroughly with a serum-free medium containing fatty acid-free BSA to remove unincorporated [³H]-Arachidonic Acid.
-
Pre-treat the cells with varying concentrations of OTFP for a specific duration (e.g., 30-60 minutes).
-
-
Stimulation:
-
Stimulate the cells with an appropriate inflammatory agent to induce cPLA2 activation and subsequent arachidonic acid release.
-
-
Sample Collection:
-
At various time points after stimulation, collect the cell culture supernatant.
-
-
Measurement of Released Arachidonic Acid:
-
Add the collected supernatant to a scintillation cocktail.
-
Quantify the amount of released [³H]-Arachidonic Acid using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]-Arachidonic Acid released in the presence of different concentrations of OTFP and compare it to the stimulated control (no inhibitor).
-
Determine the inhibitory effect of OTFP on arachidonic acid release.
-
Conclusion and Future Directions
The available evidence strongly suggests that 3-Octylthio-1,1,1-trifluoro-2-propanone acts as a potent inhibitor of cytosolic phospholipase A2. Its trifluoromethyl ketone moiety is key to its mechanism, forming a stable intermediate with the active site serine of the enzyme. This inhibitory action effectively blocks the release of arachidonic acid, thereby attenuating the production of downstream pro-inflammatory eicosanoids. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and validate the therapeutic potential of OTFP and similar compounds in the context of inflammatory diseases. Future research should focus on in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of OTFP in relevant animal models of inflammation.
References
-
Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. (n.d.). Retrieved from [Link]
-
cPLA2 in oxidative and inflammatory signaling pathways in microglial cells. (n.d.). Retrieved from [Link]
-
Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone. (n.d.). Retrieved from [Link]
-
3-octylthio-1,1,1-trifluoro-2-propanone(89820-00-8) Basic information. (n.d.). Retrieved from [Link]
-
Research progress of cPLA2 in cardiovascular diseases (Review). (n.d.). Retrieved from [Link]
-
Filtration assay for arachidonic acid release. (n.d.). Retrieved from [Link]
-
Inhibition of serine proteases by peptidyl fluoromethyl ketones. (n.d.). Retrieved from [Link]
-
Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice. (n.d.). Retrieved from [Link]
-
Phospholipases A2 and Inflammatory Responses in the Central Nervous System. (n.d.). Retrieved from [Link]
-
Oral administration of cytosolic PLA2 inhibitor arachidonyl trifluoromethyl ketone ameliorates cauda equina compression injury in rats. (n.d.). Retrieved from [Link]
-
Intracellular unesterified arachidonic acid signals apoptosis. (n.d.). Retrieved from [Link]
-
Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma. (n.d.). Retrieved from [Link]
-
3-Octylthio-1,1,1-trifluoro-2-propanone. (n.d.). Retrieved from [Link]
-
Inhibition of serine proteases by peptidyl fluoromethyl ketones. (n.d.). Retrieved from [Link]
-
Inhibition of Macrophage Ca2+-independent Phospholipase A2 by Bromoenol Lactone and Trifluoromethyl Ketones. (n.d.). Retrieved from [Link]
-
Inhibition of serine proteases by peptidyl fluoromethyl ketones. (n.d.). Retrieved from [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (n.d.). Retrieved from [Link]
-
Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists. (n.d.). Retrieved from [Link]
-
3-octylthio-1,1,1-trifluoro-2-propanone(CAS#:89820-00-8). (n.d.). Retrieved from [Link]
-
Fluoro ketone inhibitors of hydrolytic enzymes. (n.d.). Retrieved from [Link]
-
Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. (n.d.). Retrieved from [Link]
-
3-(DODECYLTHIO)-1,1,1-TRIFLUORO-2-PROPANONE. (n.d.). Retrieved from [Link]
Sources
- 1. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of cPLA2 in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. 3-Octylthio-1,1,1-trifluoro-2-propanone | C11H19F3OS | CID 146089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. caymanchem.com [caymanchem.com]
- 16. content.abcam.com [content.abcam.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
